molecular formula C11H13NO B13324974 2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol

2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol

Cat. No.: B13324974
M. Wt: 175.23 g/mol
InChI Key: KFMXUTAPDWIVBA-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a pyridine ring substituted with a methyl group and a butynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and propargyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the butynol chain.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction efficiency and yield.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond in the butynol chain to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The pyridine ring can undergo substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones and aldehydes.

    Reduction: The major products are alkenes and alkanes.

    Substitution: The products vary depending on the substituent introduced, such as halogenated pyridines or hydroxylated derivatives.

Scientific Research Applications

2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol: Similar structure but without the additional methyl group on the pyridine ring.

    2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol: Similar structure with the pyridine ring substituted at a different position.

    2-Methyl-4-phenylbut-3-yn-2-ol: Similar structure with a phenyl group instead of a pyridine ring.

Uniqueness

2-Methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol is unique due to the presence of both a methyl-substituted pyridine ring and a butynol chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-methyl-4-(4-methylpyridin-3-yl)but-3-yn-2-ol

InChI

InChI=1S/C11H13NO/c1-9-5-7-12-8-10(9)4-6-11(2,3)13/h5,7-8,13H,1-3H3

InChI Key

KFMXUTAPDWIVBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C#CC(C)(C)O

Origin of Product

United States

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